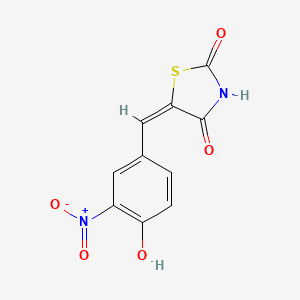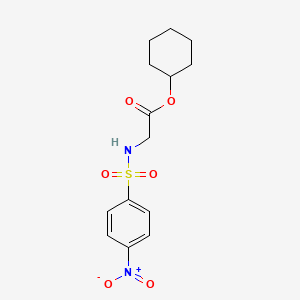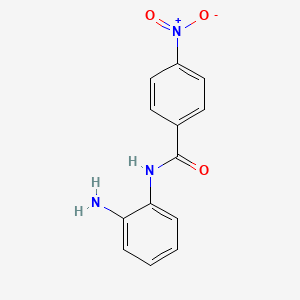
N-(2-aminophenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 2-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides, sulfonyl chlorides, base (e.g., triethylamine).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: N-(2-aminophenyl)-4-aminobenzamide.
Substitution: N-(2-aminophenyl)-4-acylbenzamide or N-(2-aminophenyl)-4-sulfonylbenzamide.
Oxidation: N-(2-nitrosophenyl)-4-nitrobenzamide or N-(2-nitrophenyl)-4-nitrobenzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes and pathways, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
N-(2-aminophenyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(2-aminophenyl)-2-methylquinoline-4-carboxamide: Known for its anticancer properties and ability to inhibit histone deacetylases (HDACs).
N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide: Exhibits cytotoxicity against various cancer cell lines and has potential as an anticancer agent.
N-(2-aminophenyl)-benzamide: A class of HDAC inhibitors with antiproliferative activity.
The uniqueness of this compound lies in its specific structural features and the presence of both amino and nitro groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
6338-73-4 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,14H2,(H,15,17) |
InChI Key |
WMBQAJRNBQWSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


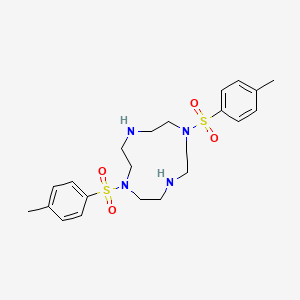

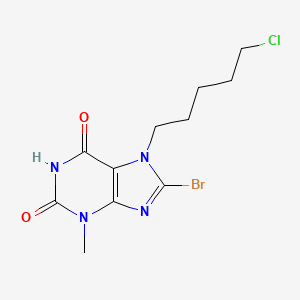
![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15044927.png)
![N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15044931.png)
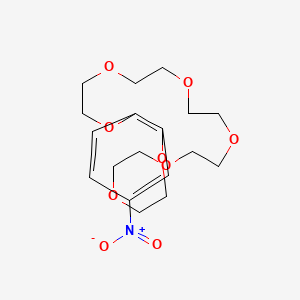


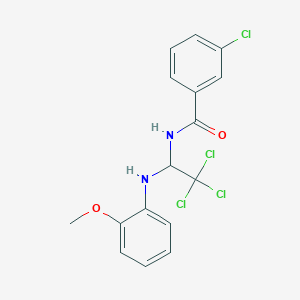
![2-(2-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B15044968.png)
